

Application Notes and Protocols: Intradermal Injection of BAM(8-22) to Induce Itch

Author: BenchChem Technical Support Team. **Date:** December 2025

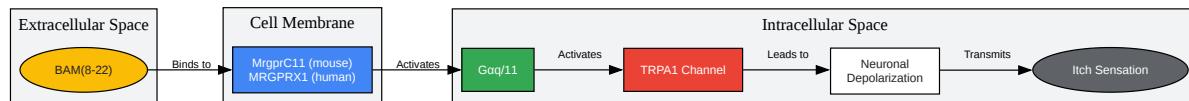
Compound of Interest

Compound Name: **BAM(8-22)**

Cat. No.: **B1667729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Bovine Adrenal Medulla 8-22 (**BAM(8-22)**) is a peptide fragment derived from proenkephalin A that has emerged as a key tool for studying histamine-independent itch.[1][2][3] Unlike many conventional pruritogens that trigger itch through histamine release, **BAM(8-22)** selectively activates a specific subset of sensory neurons, making it an invaluable resource for investigating the underlying mechanisms of chronic and antihistamine-resistant pruritus.[1][2][3] These application notes provide detailed protocols for the preparation and intradermal administration of **BAM(8-22)** to induce a robust and quantifiable itch response in preclinical and clinical research settings.

BAM(8-22) exerts its effects by acting as a potent agonist of Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 in mice and its human ortholog, MRGPRX1.[1][3] Activation of these receptors on a subpopulation of dorsal root ganglion (DRG) neurons initiates a signaling cascade that is independent of the histaminergic pathway.[4] This specific mechanism of action allows for the targeted investigation of non-histaminergic itch pathways, which are clinically relevant in various dermatological and systemic diseases characterized by chronic itch.[1][5]

Mechanism of Action

BAM(8-22) induces pruritus through a well-defined, histamine-independent signaling pathway. The peptide binds to and activates MrgprC11 (in mice) or MRGPRX1 (in humans), which are G-protein coupled receptors expressed on a specific subset of primary sensory neurons.[1][3] This binding event triggers the activation of the G α q/11 signaling pathway.[4] Downstream of G-protein activation, the transient receptor potential ankyrin 1 (TRPA1) ion channel is engaged, leading to neuronal depolarization and the transmission of the itch signal to the spinal cord and brain.[4] This pathway is distinct from the classical histamine-mediated itch pathway and does not involve the degranulation of mast cells.[2][3]

[Click to download full resolution via product page](#)

BAM(8-22) Itch Signaling Pathway

Data Presentation

Table 1: In Vivo Dose-Response of BAM(8-22) in Mice

Species	Injection Site	Dose/Concentration	Injection Volume	Observed Behavior	Reference
Mouse	Nape of the neck	1 mM	50 μ L	Intense scratching	[1]
Mouse	Cheek	100 μ g	Not Specified	Scratching	[2][6][7]
Mouse	Plantar Hindpaw	10 μ M and 50 μ M	Not Specified	Dose-dependent biting	[8]
Mouse	Back	100 μ g	10 μ L	Scratching	[9]

Table 2: In Vivo Dose-Response of BAM(8-22) in Humans

Species	Application Method	Concentration	Observed Sensation	Reference
Human	Single Skin Prick Test	1 mg/mL and 2 mg/mL	Itch	[10][11][12]
Human	Heat-inactivated cowhage spicules	1 mg/mL	Highest itch intensity	[10][11][12]

Experimental Protocols

Protocol 1: Preparation of BAM(8-22) Solution for In Vivo Injection

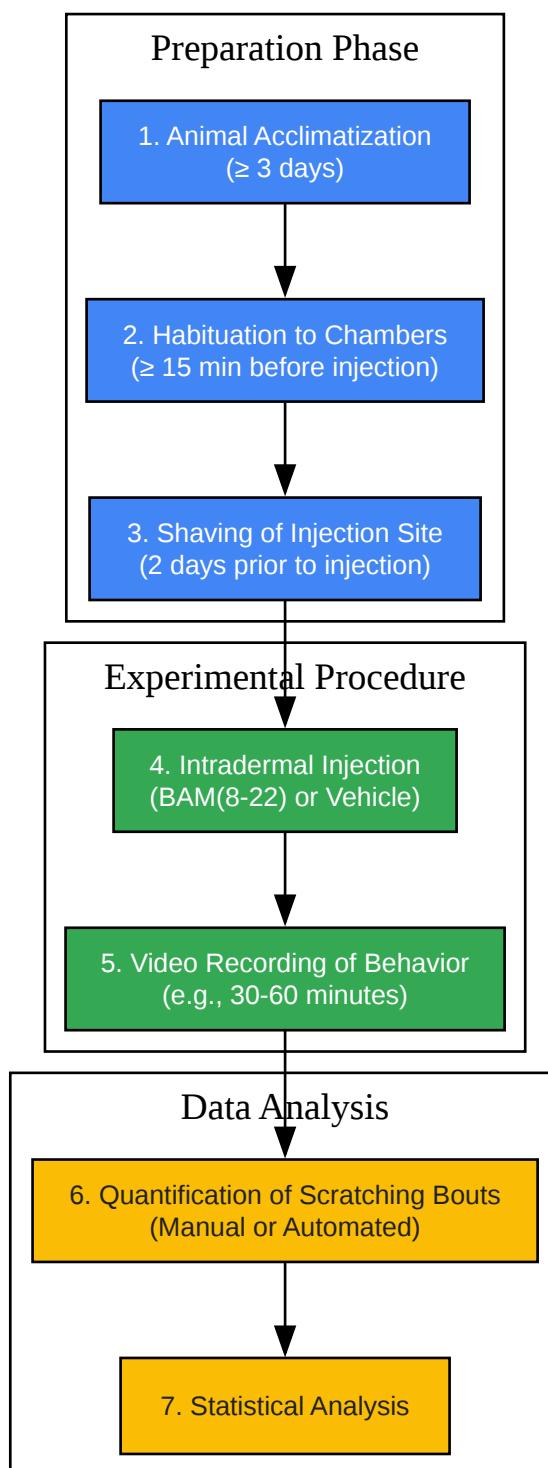
Materials:

- **BAM(8-22)** peptide (lyophilized powder)
- Sterile, pyrogen-free saline (0.9% NaCl) or Hank's Balanced Salt Solution (HBSS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Reconstitution of Lyophilized Peptide:
 - Allow the vial of lyophilized **BAM(8-22)** to equilibrate to room temperature before opening.
 - Reconstitute the peptide in sterile saline or HBSS to create a stock solution. For example, to create a 1 mM stock solution, dissolve 1 mg of **BAM(8-22)** (assuming a molecular weight of approximately 1000 g/mol) in 1 mL of saline.

- Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
- Preparation of Working Solutions:
 - Prepare fresh dilutions of the stock solution to the desired final concentration for injection on the day of the experiment.
 - Use sterile saline or HBSS as the diluent.
 - For example, to prepare a 100 µg/10 µL working solution from a 1 mg/mL stock, dilute the stock solution 1:1 with sterile saline.
- Storage:
 - It is recommended to prepare and use solutions on the same day.[\[13\]](#)
 - If storage is necessary, store stock solutions at -20°C for up to one month.[\[13\]](#) Before use, thaw the solution and ensure no precipitation has occurred.[\[13\]](#)


Protocol 2: Intradermal Injection of BAM(8-22) and Behavioral Assessment in Mice

Materials:

- **BAM(8-22)** working solution
- Vehicle control (e.g., sterile saline)
- Mice (e.g., C57BL/6)
- Animal clippers
- 30-gauge needles and syringes
- Observation chambers
- Video recording equipment

- Behavioral analysis software (optional, but recommended for accuracy)

Experimental Workflow:

[Click to download full resolution via product page](#)

Experimental Workflow for **BAM(8-22)**-Induced Itch in Mice

Procedure:

- Animal Preparation:
 - Acclimatize mice to the housing facility for at least 3 days before the experiment.
 - Two days prior to injection, shave the fur from the intended injection site (e.g., nape of the neck, cheek, or back) to allow for clear visualization of the injection and subsequent scratching behavior.
- Habituation:
 - On the day of the experiment, place individual mice in the observation chambers and allow them to habituate for at least 15 minutes before injection.[14]
- Intradermal Injection:
 - Gently restrain the mouse.
 - Perform an intradermal injection of the **BAM(8-22)** working solution or vehicle control into the shaved area. A typical injection volume is 10-50 μ L.[1]
- Behavioral Observation and Recording:
 - Immediately after the injection, place the mouse back into the observation chamber and start video recording.
 - Record the behavior for a predefined period, typically 30 to 120 minutes.[9][14]
- Quantification of Itch Behavior:
 - Analyze the video recordings to quantify the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by the return of the paw to the floor.

- Automated systems using machine learning can provide high-throughput and unbiased quantification of scratching behavior.[15][16]
- Data Analysis:
 - Compare the number of scratching bouts between the **BAM(8-22)**-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Concluding Remarks

The intradermal injection of **BAM(8-22)** is a robust and reproducible method for inducing histamine-independent itch in both animal models and human subjects. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers aiming to utilize this valuable tool in the study of pruritus. By leveraging the specific mechanism of action of **BAM(8-22)**, investigators can gain deeper insights into the complex signaling pathways underlying chronic itch and accelerate the development of novel anti-pruritic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BAM8-22 and its receptor MRGPRX1 may attribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]

- 9. Decreased Responsiveness to Chemical Itch in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of itch and pain induced by bovine adrenal medulla (BAM)8-22, a new human model of non-histaminergic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BAM (8-22) | MRGPR activator | Hello Bio [hellobio.com]
- 14. Lysophosphatidic Acid Receptors LPAR5 and LPAR2 Inversely Control Hydroxychloroquine-Evoked Itch and Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.arcadiascience.com [research.arcadiascience.com]
- 16. elifesciences.org [elifesciences.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Intradermal Injection of BAM(8-22) to Induce Itch]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667729#intradermal-injection-of-bam-8-22-to-induce-itch>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

